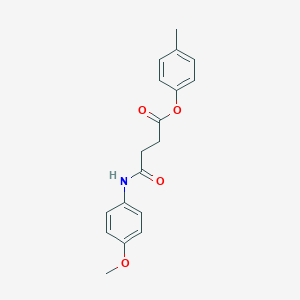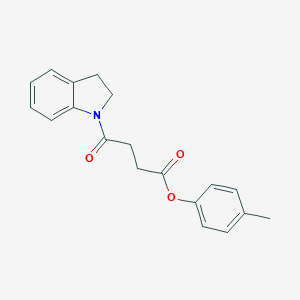![molecular formula C17H19N3O2S B322713 N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B322713.png)
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is a complex organic compound with a molecular formula of C20H20N2O2S3. This compound is known for its unique structure, which includes a thienylmethylene group and a hydrazino group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide typically involves the reaction of 3,4-dimethylphenylhydrazine with a thienylmethylene derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require the use of catalysts and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
- N-(2,4-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide
- N-(3,4-dimethylphenyl)-2-hydrazino-2-oxoacetamide
Uniqueness
N-(3,4-dimethylphenyl)-4-oxo-4-[(2E)-2-(2-thienylmethylene)hydrazino]butanamide is unique due to its specific substitution pattern and the presence of both thienylmethylene and hydrazino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H19N3O2S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N//'-[(E)-thiophen-2-ylmethylideneamino]butanediamide |
InChI |
InChI=1S/C17H19N3O2S/c1-12-5-6-14(10-13(12)2)19-16(21)7-8-17(22)20-18-11-15-4-3-9-23-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
SGLLXCIDTBFLLX-WOJGMQOQSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CS2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylphenyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B322631.png)
![4-Methylphenyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B322632.png)
![4-Methylphenyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B322634.png)

![4-Methylphenyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B322637.png)
![5-bromo-N'-[(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B322639.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B322640.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B322641.png)
![N-[4-({2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B322643.png)
![N'~1~,N'~5~-bis[(2-bromo-4-methylphenoxy)acetyl]pentanedihydrazide](/img/structure/B322644.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B322646.png)

![4-Methylphenyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B322649.png)
![2-(4-methoxyphenoxy)-N-[(3-methoxyphenyl)carbamothioyl]acetamide](/img/structure/B322654.png)
